2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a methoxyphenyl group, and a cyclopentylcarbamoyl moiety, making it a unique structure with diverse chemical properties.
Scientific Research Applications
2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopentylcarbamoyl moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Attachment of the Cyclopentylcarbamoyl Moiety: This can be done through nucleophilic substitution reactions, where the cyclopentylcarbamoyl group is introduced using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}propanoic acid
- N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-24-19(27)16(18(26)23-14-7-9-15(28-2)10-8-14)11-21-20(24)29-12-17(25)22-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWREAIIJUMNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2CCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.